molecular formula C10H13BrO B1289795 4-Bromo-1-ethoxy-2-ethylbenzene CAS No. 749932-54-5

4-Bromo-1-ethoxy-2-ethylbenzene

Cat. No.: B1289795
CAS No.: 749932-54-5
M. Wt: 229.11 g/mol
InChI Key: FCBPYBOOXFYKJC-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-ethylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and an ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethoxy-2-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-ethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethoxy-2-ethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of ethoxy-ethylbenzene.

Scientific Research Applications

4-Bromo-1-ethoxy-2-ethylbenzene is used in scientific research for various purposes, including:

    Chemistry: As a starting material for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of brominated compounds with biological systems.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethoxy-2-ethylbenzene: Similar structure but with different substitution pattern.

    4-Bromo-1-ethoxybenzene: Lacks the ethyl group.

    4-Bromo-1-ethylbenzene: Lacks the ethoxy group

Uniqueness

4-Bromo-1-ethoxy-2-ethylbenzene is unique due to the presence of both ethoxy and ethyl groups on the benzene ring, which can influence its reactivity and applications in different ways compared to similar compounds.

Properties

IUPAC Name

4-bromo-1-ethoxy-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBPYBOOXFYKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595780
Record name 4-Bromo-1-ethoxy-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749932-54-5
Record name 4-Bromo-1-ethoxy-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (3.3 g, 23.6 mmol) followed by iodoethane (0.63 mL, 7.9 mmol) were added to a solution of 4-bromo-2-ethyl-phenol (1.6 g, 7.9 mmol) in DMF (10 mL). The mixture was stirred for 20 hours and then partitioned between 1N HCl and EtOAc. The organic layers were washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated. The crude yellow oil was purified by flash column chromatography (hexanes) to give the desired product (1.3 g, 72%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
72%

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